molecular formula C10H7Cl2N3O2 B1347133 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 102879-02-7

1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1347133
M. Wt: 272.08 g/mol
InChI Key: VDFOLUDUJCTIHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (DCM-TAC) is a synthetic organic compound with a wide range of applications in the scientific research field. It is a small molecule that contains a carboxylic acid group and a triazole ring, and is a member of the triazole family of compounds. DCM-TAC is an important intermediate used in the synthesis of many other compounds, including pharmaceuticals, agrochemicals, and other industrial products. DCM-TAC has been studied extensively for its potential use in a variety of scientific applications, including as an anti-inflammatory, anti-fungal, and anti-bacterial agent.

Scientific Research Applications

1. Extraction of Acids The compound 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has been studied for the extraction of hydrochloric and nitric acids. It forms monosolvates through an exothermic process, and the effective extraction constants of acids have been evaluated. The study suggests its potential application in industrial acid extraction processes (Golubyatnikova et al., 2012).

2. Synthesis of Anti-inflammatory and Molluscicidal Agents Derivatives of 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid have been synthesized and shown potent anti-inflammatory and molluscicidal activities. This highlights the compound's significance in pharmaceutical research and potential in developing treatments or pest control solutions (El Shehry et al., 2010).

3. Preparation and Structural Characterization The compound has also been a focus in studies aimed at preparation and structural characterization. This is crucial for understanding its properties and potential modifications for various industrial or pharmaceutical applications (Shuang-hu, 2014).

4. Regioselective Cross-coupling Reactions The compound's derivatives have been used in regioselective cross-coupling reactions, indicating its utility in organic synthesis and the production of various chemical products (Houpis et al., 2010).

properties

IUPAC Name

1-(2,4-dichlorophenyl)-5-methyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O2/c1-5-9(10(16)17)13-14-15(5)8-3-2-6(11)4-7(8)12/h2-4H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFOLUDUJCTIHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201163019
Record name 1-(2,4-Dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201163019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

CAS RN

102879-02-7
Record name 1-(2,4-Dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102879-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201163019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.